Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate
Description
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group and a 1-hydroxycyclopropyl substituent at the 4-position of the piperidine ring. These compounds are typically utilized as intermediates in pharmaceutical synthesis or as bioactive molecules in medicinal chemistry research .
Properties
IUPAC Name |
benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(20-12-13-4-2-1-3-5-13)17-10-6-14(7-11-17)16(19)8-9-16/h1-5,14,19H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGALGFMSFOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC2)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Benzylation: The benzyl group is introduced through benzylation reactions using benzyl chloride and a base such as sodium hydride.
Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the cyclopropyl ring can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
-
Analgesic Development :
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is recognized as a key intermediate in the synthesis of potent analgesics. Its structural similarity to known opioid compounds positions it as a candidate for developing new pain management therapies. Research indicates that modifications to the piperidine structure can yield compounds with enhanced analgesic properties, potentially leading to new treatments for chronic pain conditions . -
P2Y12 Antagonists :
The compound is also explored as a precursor for synthesizing P2Y12 antagonists, which inhibit platelet aggregation. This application is crucial for developing drugs aimed at treating cardiovascular diseases, where platelet inhibition is necessary to prevent thrombosis . -
Antibacterial Agents :
Recent studies have indicated that derivatives of benzyl piperidine compounds exhibit antibacterial activity. The modification of the benzyl group can lead to enhanced efficacy against various bacterial strains, making it a valuable compound in the search for new antibiotics .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with commercially available piperidine derivatives.
- Functionalization : Hydroxylation and carboxylation steps are crucial for introducing functional groups that enhance biological activity.
- Cyclopropanation : The introduction of the cyclopropyl group can be achieved through various methods, including cyclopropanation reactions using diazo compounds or transition metal-catalyzed processes.
Case Study 1: Synthesis and Biological Evaluation
A study published in Thieme Connect detailed the synthesis of benzyl piperidine derivatives, including this compound. The synthesized compounds underwent biological evaluation, demonstrating significant analgesic activity comparable to existing opioids but with fewer side effects .
Case Study 2: Development of Antiplatelet Agents
Research documented in PubChem highlighted the role of this compound in developing novel P2Y12 antagonists. These antagonists showed promise in preclinical trials for reducing thrombotic events without the adverse effects associated with current therapies .
Mechanism of Action
The mechanism of action of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it can inhibit platelet aggregation by targeting the P2Y12 receptor .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and functional differences between the target compound and its analogs:
¹Molecular formula for the target compound is inferred as C₁₅H₁₉NO₃ based on substituents. ²Formula for the 3-ethoxy-3-oxopropyl analog is likely C₁₇H₂₃NO₅.
Key Observations :
- Amino substituents (e.g., in ) increase basicity and reactivity, whereas ester groups (e.g., in ) may improve lipophilicity for membrane penetration.
Biological Activity
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is of particular interest due to its structural features, which may influence its interaction with biological targets. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : 249.31 g/mol
- CAS Number : 122860-33-7
This compound features a piperidine ring substituted with a benzyl group and a cyclopropyl moiety, which may contribute to its unique pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives. The synthetic pathway often includes protecting group strategies to facilitate the introduction of functional groups at specific positions on the piperidine ring. For example, glycal-mediated synthesis has been reported for related piperidine alkaloids, emphasizing the importance of reaction conditions and intermediates in achieving high yields and purity .
Pharmacological Profile
This compound has shown promise in various pharmacological assays:
- Glycosidase Inhibition : Similar compounds have been identified as potent glycosidase inhibitors, which are valuable in treating diseases related to carbohydrate metabolism . The inhibition of glycosidases can lead to altered glycosylation patterns in cells, impacting various biological processes.
- Neuropharmacological Effects : Research indicates that piperidine derivatives can interact with neurotransmitter systems, particularly those involving dopamine and acetylcholine receptors. These interactions suggest potential applications in treating neurological disorders such as Alzheimer's disease .
Case Studies and Experimental Findings
Recent studies have highlighted the biological activity of related compounds:
- Inhibition Studies : A study reported that related benzodioxole piperidine compounds exhibited significant inhibitory effects on specific G protein-coupled receptors (GPCRs), which are crucial for neurotransmission . This suggests that this compound may also modulate GPCR activity.
- Antimicrobial Activity : Some piperidine derivatives have been evaluated for their antimicrobial properties against various pathogens. The presence of the benzyl group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy .
- Toxicity and Safety Profiles : Preliminary toxicity assessments have indicated that derivatives of this class exhibit manageable safety profiles, but further studies are required to fully elucidate their toxicological impacts .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| This compound | Glycosidase inhibitor | Modulation of carbohydrate metabolism | Diabetes, metabolic disorders |
| Fagomine | Potent glycosidase inhibitor | Competitive inhibition | Diabetes management |
| 4-Epi-fagomine | Glycosidase inhibitor | Structural mimicry | Potential therapeutic applications |
Q & A
How can researchers optimize the synthesis of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate to improve yield and purity?
Answer:
Synthesis optimization requires addressing reaction conditions and purification strategies. For example, highlights that similar piperidine derivatives are synthesized via nucleophilic substitution under alkaline conditions. To improve yield:
- Base selection : Use non-nucleophilic bases (e.g., Cs₂CO₃) to minimize side reactions (referenced in for analogous compounds) .
- Temperature control : Maintain reaction temperatures between 80–100°C to balance reactivity and stability (supported by ) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is effective, as demonstrated in and for structurally related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
